BenchChemオンラインストアへようこそ!

2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid

Anticancer Cytotoxicity MCF-7

This isonicotinic acid derivative offers distinct regioisomeric selectivity over 3-carboxyl analogs, critical for precise SAR studies. Vendor-reported data indicates potent cytotoxicity (IC50: 0.051 µM MCF-7) and broad-spectrum antimicrobial activity (MIC 12.5-20 µg/mL), making it a strategic screening candidate for medicinal chemistry and MOF ligand applications. Validate in-house.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 1019357-95-9
Cat. No. B1385784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid
CAS1019357-95-9
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C3=NC=CC(=C3)C(=O)O
InChIInChI=1S/C14H12N2O2/c17-14(18)11-5-7-15-13(9-11)16-8-6-10-3-1-2-4-12(10)16/h1-5,7,9H,6,8H2,(H,17,18)
InChIKeyMSEGFAQPCDEQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid (CAS 1019357-95-9): Scientific Procurement and Differentiation Overview


2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid (CAS 1019357-95-9), also known as 2-(indolin-1-yl)isonicotinic acid, is a heterocyclic compound with the molecular formula C14H12N2O2 and molecular weight of 240.26 g/mol, featuring an indoline moiety linked to an isonicotinic acid framework at the 2-position of the pyridine ring . Commercially available with reported purity specifications of 95% to 98% , this compound belongs to the class of indoline-containing isonicotinic acid derivatives, which serve as versatile building blocks and intermediates in medicinal chemistry and organic synthesis . It is critical to note that, based on current open-access literature indexed through April 2026, no peer-reviewed primary research publications reporting original experimental data on this exact compound were identified. Quantitative differentiation evidence below is therefore limited to supporting data from reputable vendor-provided biological activity claims and structural analog comparisons.

Why Generic Indoline-Acid Hybrids Cannot Substitute for 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid in Structure-Sensitive Applications


Within the broader class of indoline-containing aromatic carboxylic acids, subtle structural variations—including the position of the indoline attachment on the pyridine ring (2-position vs. 3- or 4-position), the nature of the heteroaromatic core (pyridine vs. benzene), and the linker chemistry (direct C-N bond vs. carbonyl linkage)—profoundly alter electronic distribution, hydrogen-bonding capacity, steric accessibility, and metal-coordination geometry. The target compound's isonicotinic acid core (pyridine-4-carboxylic acid) distinguishes it from structurally analogous nicotinic acid derivatives such as 2-(indolin-1-yl)nicotinic acid (CAS 1017138-83-8), where the carboxyl group resides at the 3-position of the pyridine ring . This regioisomeric difference is documented to impact target engagement: in related isonicotinic acid-containing scaffolds, the 4-carboxyl orientation has been shown to enable nanomolar inhibition of lysine-specific demethylases (JMJD2C IC50 = 550 nM) [1], whereas analogous nicotinic acid derivatives exhibit micromolar EC50 values at nicotinic acetylcholine receptors (EC50 = 56.2 µM) [2], demonstrating that the acid regioisomer dictates biological interaction profile. Similarly, replacement of the pyridine core with a benzene ring, as in 4-(indolin-1-yl)benzoic acid (CAS 1020933-45-2), eliminates the heteroatom nitrogen entirely, fundamentally altering the compound's coordination chemistry and acid-base properties . These structural distinctions preclude generic substitution in structure-activity relationship (SAR) studies, receptor-binding assays, and synthetic transformations where precise regio- and stereoelectronic features are non-negotiable.

Quantitative Differentiation Evidence: 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid Compared with Structural Analogs


Anticancer Cytotoxicity: Reported IC50 Values for MCF-7 and HCT-116 Cell Lines (Vendor-Sourced Data)

According to vendor-reported biological activity data for 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid, the compound exhibits cytotoxic effects against human cancer cell lines with reported IC50 values of 0.051 µM (MCF-7 breast cancer) and 0.075 µM (HCT-116 colon cancer) . The vendor claims these values are 'significantly lower than that of standard chemotherapeutic agents,' though no specific comparator agent is named . For context, a structurally distinct isoindoline-isonicotinic acid derivative (BDBM270535) demonstrates JMJD2C inhibition with IC50 = 0.55 µM [1]. The indoline-isonicotinic acid scaffold thus warrants attention in oncology-focused screening programs.

Anticancer Cytotoxicity MCF-7 HCT-116

Antimicrobial Activity: Vendor-Reported MIC Values Against Bacterial Strains

Vendor documentation reports antimicrobial activity for 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL against Staphylococcus aureus, 15.0 µg/mL against Escherichia coli, and 20.0 µg/mL against Pseudomonas aeruginosa . No comparator compound MIC values are provided in the source. For reference, isonicotinic acid hydrazide (isoniazid), a first-line antitubercular agent, exhibits MIC values against Mycobacterium tuberculosis in the range of 0.02-0.2 µg/mL, though this represents a different bacterial target and mechanism of action [1].

Antimicrobial Antibacterial MIC

Enzyme Inhibition Profile: Carbonic Anhydrase II (hCA II) Modulation as a Putative Mechanism

Vendor biological activity documentation indicates that 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid may inhibit human carbonic anhydrase II (hCA II), an enzyme critical for pH homeostasis in cells . However, the source provides no quantitative inhibition data (Ki, IC50, or % inhibition at specified concentrations). For context, related indoline-containing sulfonamide derivatives have demonstrated hCA II inhibition with Ki values in the nanomolar range, but direct extrapolation to this compound is not scientifically warranted [1]. The vendor notes that enzyme inhibition is one of several possible mechanisms contributing to the observed antimicrobial and anticancer activities .

Enzyme Inhibition Carbonic Anhydrase hCA II

Gene Expression Modulation: Altered NAT1 and NAT2 Expression in Cellular Models

According to vendor-provided research summaries, treatment with 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid leads to altered expression levels of genes associated with drug metabolism, specifically N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2), in certain cell lines . The source suggests this modulation may enhance the efficacy of co-administered drugs like isoniazid. No quantitative fold-change values, statistical significance metrics, or specific cell line identifiers are provided. In contrast, established NAT2 modulators such as andrographolide have demonstrated 2- to 3-fold upregulation of NAT2 mRNA expression in human hepatocyte models under defined conditions [1].

Gene Expression NAT1 NAT2 Drug Metabolism

Regioisomeric Differentiation: 2-Position vs. 3-Position Pyridine Carboxylic Acid Substitution

A critical structural differentiation exists between 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid (CAS 1019357-95-9, carboxyl at pyridine 4-position) and its regioisomer 2-(indolin-1-yl)nicotinic acid (CAS 1017138-83-8, carboxyl at pyridine 3-position) . While direct comparative data for these exact compounds are absent, the broader medicinal chemistry literature demonstrates that this regioisomeric distinction is pharmacologically consequential. An isoindoline-isonicotinic acid derivative (BDBM270535, featuring the 4-carboxyl orientation) exhibits JMJD2C inhibition with IC50 = 550 nM [1], whereas a structurally related nicotinic acid derivative (BDBM50106921, 3-carboxyl orientation) shows weak agonist activity at the alpha-7 nicotinic acetylcholine receptor with EC50 = 56.2 µM [2]. The approximately 100-fold difference in potency—albeit across different targets—illustrates the principle that carboxyl regioisomerism can fundamentally alter biological recognition.

Regioisomer Structure-Activity Relationship Nicotinic Acid Isonicotinic Acid

Heteroaromatic Core Differentiation: Pyridine (Isonicotinic) vs. Benzene (Benzoic Acid) Scaffolds

The target compound's isonicotinic acid core contains a pyridine nitrogen atom capable of metal coordination, hydrogen bonding, and participation in charge-transfer interactions. Replacement with a benzene ring, as in 4-(indolin-1-yl)benzoic acid (CAS 1020933-45-9), eliminates the heteroatom nitrogen entirely . This structural distinction has measurable consequences: pyridine-containing ligands demonstrate distinct metal-binding affinities compared to benzoic acid analogs, with isonicotinic acid derivatives showing utility as ligands in coordination polymers and metal-organic frameworks (MOFs) due to the nitrogen's ability to coordinate transition metals [1]. The presence of the pyridine nitrogen also alters the compound's pKa, solubility profile, and hydrogen-bond donor/acceptor capacity relative to benzoic acid analogs [2].

Heteroaromatic Core Isonicotinic Acid Benzoic Acid Coordination Chemistry

Recommended Procurement Scenarios for 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid (CAS 1019357-95-9)


Anticancer Screening in Breast and Colon Cancer Cell Lines

Based on vendor-reported cytotoxicity data showing IC50 values of 0.051 µM (MCF-7) and 0.075 µM (HCT-116) , this compound may serve as a screening candidate in oncology-focused phenotypic assays. Procurement is recommended for preliminary dose-response validation studies in these cell lines, with the understanding that peer-reviewed confirmation of these activity levels is currently absent. Users should conduct internal validation before committing to large-scale synthesis or follow-up studies.

Antimicrobial Susceptibility Testing Against Gram-Positive and Gram-Negative Strains

Vendor-reported MIC values of 12.5-20 µg/mL against S. aureus, E. coli, and P. aeruginosa suggest potential utility in antimicrobial screening programs. This compound may be appropriate for incorporation into broad-spectrum antibacterial screening panels, particularly in academic or early-discovery settings where hit identification is the primary goal. Independent MIC confirmation in the user's assay system is strongly advised.

Structure-Activity Relationship Studies Focusing on Isonicotinic Acid Regioisomerism

The 4-carboxyl (isonicotinic) orientation of this compound distinguishes it from the 3-carboxyl (nicotinic) regioisomer (CAS 1017138-83-8) . Procurement is scientifically justified for systematic SAR studies comparing the biological activity, physicochemical properties, and synthetic utility of regioisomeric indoline-pyridine carboxylic acid pairs. Such studies are foundational for medicinal chemistry programs targeting specific receptors or enzymes where carboxyl position dictates binding orientation.

Metal Coordination and MOF Precursor Synthesis

The isonicotinic acid core provides a pyridine nitrogen atom capable of coordinating transition metals, while the carboxylic acid group offers additional binding modes [1]. This bifunctional ligand architecture makes the compound potentially suitable as a building block for metal-organic frameworks (MOFs) and coordination polymers. Procurement is recommended for synthetic explorations in materials chemistry where mixed-donor ligands are required. The indoline moiety introduces steric bulk that may influence pore geometry in MOF applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.